5-tert-Butyl-N-methylisoxazol-3-amine
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Overview
Description
5-tert-Butyl-N-methylisoxazol-3-amine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-N-methylisoxazol-3-amine typically involves the cycloaddition reaction of nitroacetic esters with dipolarophiles in the presence of a base catalyst . This method is favored for its efficiency and the ability to produce high yields of the desired product. The reaction conditions often include the use of water as a solvent instead of more hazardous organic solvents like chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cycloaddition techniques. The process is optimized for cost-effectiveness and environmental sustainability by minimizing the use of toxic reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-N-methylisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the isoxazole ring.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the isoxazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Scientific Research Applications
5-tert-Butyl-N-methylisoxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-N-methylisoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-tert-Butyl-N-methylisoxazol-3-amine is unique due to its specific tert-butyl and N-methyl substitutions, which confer distinct chemical and biological properties compared to other isoxazole derivatives . These substitutions can enhance the compound’s stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-tert-butyl-N-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(9-4)10-11-6/h5H,1-4H3,(H,9,10) |
InChI Key |
BKIWSSGQZQKPML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC |
Origin of Product |
United States |
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